molecular formula C14H12N2O3 B6390786 3-(3-Acetylaminophenyl)picolinic acid CAS No. 1262000-87-2

3-(3-Acetylaminophenyl)picolinic acid

Cat. No.: B6390786
CAS No.: 1262000-87-2
M. Wt: 256.26 g/mol
InChI Key: BEYVFFZSVPCDTC-UHFFFAOYSA-N
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Description

3-(3-Acetylaminophenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. Picolinic acid itself is a pyridine carboxylate metabolite of tryptophan and has been studied for its various biological activities . The addition of an acetylaminophenyl group to the picolinic acid structure potentially enhances its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylaminophenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylaminophenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3-Acetylaminophenyl)picolinic acid has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Acetylaminophenyl)picolinic acid is unique due to the presence of the acetylaminophenyl group, which may enhance its chemical stability and biological activity compared to other picolinic acid derivatives. This structural modification allows for more specific interactions with molecular targets and potentially broader applications in research and industry.

Properties

IUPAC Name

3-(3-acetamidophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-9(17)16-11-5-2-4-10(8-11)12-6-3-7-15-13(12)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYVFFZSVPCDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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